4-Propylbenzene-1,2-diamine hydrochloride
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Overview
Description
4-Propylbenzene-1,2-diamine hydrochloride is an organic compound with the molecular formula C9H15ClN2. It is a derivative of benzene, featuring a propyl group and two amine groups attached to the benzene ring. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propylbenzene-1,2-diamine hydrochloride typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation:
Nitration: The nitration of the benzene ring to introduce nitro groups.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale application of the above synthetic routes, optimized for yield and purity. The process may include:
Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat management.
Catalytic Hydrogenation: For the reduction steps, using catalysts like palladium on carbon (Pd/C) to achieve high conversion rates.
Chemical Reactions Analysis
Types of Reactions
4-Propylbenzene-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst for reduction reactions.
Electrophiles: Such as bromine (Br2) or sulfuric acid (H2SO4) for substitution reactions.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
4-Propylbenzene-1,2-diamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and its interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Propylbenzene-1,2-diamine hydrochloride involves its interaction with various molecular targets:
Molecular Targets: The amine groups can interact with enzymes and receptors, potentially inhibiting or activating biological pathways.
Pathways Involved: The compound may affect pathways related to neurotransmission, cellular signaling, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzene-1,2-diamine: Lacks the propyl group, making it less hydrophobic.
4-Methylbenzene-1,2-diamine: Features a methyl group instead of a propyl group, affecting its reactivity and solubility.
4-Ethylbenzene-1,2-diamine: Contains an ethyl group, offering different steric and electronic properties.
Uniqueness
4-Propylbenzene-1,2-diamine hydrochloride is unique due to its propyl group, which influences its hydrophobicity, reactivity, and potential applications in various fields. The presence of two amine groups also allows for diverse chemical modifications and interactions.
Properties
IUPAC Name |
4-propylbenzene-1,2-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c1-2-3-7-4-5-8(10)9(11)6-7;/h4-6H,2-3,10-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRFPSNYINMBKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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